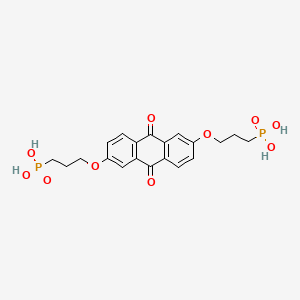

2,6-Dppeaq

Beschreibung

Context of Aqueous Organic Redox Flow Batteries (AORFBs)

Aqueous organic redox flow batteries (AORFBs) represent a compelling technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources like solar and wind into the power grid. researchgate.netrsc.org Unlike conventional solid-electrode batteries, RFBs store energy in liquid electrolytes, allowing for independent scaling of energy capacity and power output. harvard.edu AORFBs, specifically, utilize organic molecules dissolved in water as the electroactive species, offering potential advantages in terms of cost, safety, and the abundance of constituent elements compared to metal-based systems like the widely used vanadium RFBs. harvard.edursc.org The non-corrosive nature of pH-neutral AORFBs further reduces costs by allowing for a wider range of materials for battery components. rsc.org

Overview of Anthraquinone (B42736) Derivatives as Anolytes

Anthraquinone (AQ) and its derivatives are a prominent class of organic molecules investigated as anolytes (negative electrolytes) in AORFBs. oaepublish.com Their attractiveness stems from several key features, including a two-electron transfer process which can lead to higher energy densities, and a versatile chemical structure that can be modified to optimize performance. rsc.orgresearchgate.net By introducing different functional groups, the redox potential of anthraquinones can be precisely adjusted. researchgate.net However, early anthraquinone derivatives often faced challenges with limited solubility and chemical instability, particularly in the alkaline conditions required for their operation. oaepublish.comresearchgate.net

Rationale for Research on 2,6-DPPEAQ

Research into this compound was motivated by the need to overcome the limitations of previous anthraquinone-based anolytes. harvard.edu Specifically, the design of this compound aimed to enhance chemical stability and solubility while maintaining a desirable low redox potential. harvard.eduresearchgate.net The incorporation of phosphonate (B1237965) functional groups was a strategic choice to improve solubility, particularly at near-neutral pH, and to mitigate degradation pathways observed in earlier carboxylate-functionalized anthraquinones like 2,6-DBEAQ. harvard.edunsf.gov The development of this compound represents a targeted molecular engineering approach to create a highly stable and efficient anolyte for long-duration, cost-effective aqueous organic redox flow batteries. osti.govharvard.edu

Detailed Research Findings on this compound

The synthesis of this compound is a straightforward two-step process involving an O-alkylation reaction followed by the hydrolysis of the ester, both achieving high yields of over 98%. harvard.edu This efficient synthesis is crucial for potential large-scale production without requiring complex purification methods. harvard.edu

One of the most significant properties of this compound is its exceptional chemical stability. osti.govharvard.edu Studies have shown that it exhibits high stability at both pH 9 and 12. osti.govharvard.edu When compared to its predecessor, 2,6-DBEAQ, which showed 15% decomposition at pH 12 after being treated at 95°C, this compound displayed no significant decomposition under the same conditions at either pH 9 or pH 12. harvard.eduresearchgate.net This enhanced stability is attributed to the phosphonate functionalization. researchgate.net

The phosphonate groups also confer high solubility. At pH 9, this compound achieves a solubility of 0.75 M, which is significantly higher than the less than 35 mM solubility of 2,6-DBEAQ at the same pH. harvard.edu This high solubility allows for the operation of the battery under milder, less basic conditions. harvard.edu

In a full redox flow battery, when this compound is paired with a potassium ferri/ferrocyanide positive electrolyte, the system demonstrates remarkable performance. The battery exhibits an open-circuit voltage of 1.0 V. osti.govharvard.edu Most notably, it achieves an exceptionally low capacity fade rate of 0.014% per day, which is among the lowest reported for any flow battery without rebalancing. osti.govharvard.edunsf.gov This translates to a capacity loss of only 5.0% per year. harvard.edu

The electrochemical behavior of this compound shows redox potentials of -0.39 V and -0.47 V versus the standard hydrogen electrode (SHE) at pH 9 and 12, respectively, consistent with the pH-dependent nature of quinones. harvard.edu During battery cycling, the pH of the negolyte reversibly oscillates between approximately 10 and 12. harvard.edu A full cell operating with a 0.5 M concentration of this compound has demonstrated a peak power density of 0.16 W cm⁻² at a 90% state of charge. researchgate.net

Data Tables

Electrochemical Performance of this compound Flow Battery

| Parameter | Value | Reference |

| Anolyte | This compound | osti.govharvard.edu |

| Catholyte | Potassium Ferri/Ferrocyanide | osti.govharvard.edu |

| Open-Circuit Voltage | 1.0 V | osti.govharvard.edu |

| Capacity Fade Rate (per day) | 0.014% | osti.govharvard.edunsf.gov |

| Capacity Fade Rate (per cycle) | 0.00036% | osti.govharvard.edu |

| Capacity Fade Rate (per year) | 5.0% | harvard.edu |

| Peak Power Density (at 90% SOC) | 0.16 W cm⁻² | researchgate.net |

| Current Efficiency | >99% | harvard.edu |

Physicochemical Properties of this compound

| Property | Value | pH | Reference |

| Solubility | 0.75 M | 9 | harvard.edu |

| Redox Potential vs. SHE | -0.39 V | 9 | harvard.edu |

| Redox Potential vs. SHE | -0.47 V | 12 | harvard.edu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[9,10-dioxo-6-(3-phosphonopropoxy)anthracen-2-yl]oxypropylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O10P2/c21-19-16-6-4-14(30-8-2-10-32(26,27)28)12-18(16)20(22)15-5-3-13(11-17(15)19)29-7-1-9-31(23,24)25/h3-6,11-12H,1-2,7-10H2,(H2,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTRXLVGBSQAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCP(=O)(O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370885-23-5 | |

| Record name | 2,6-DPPEAQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dppeaq

Reaction Pathways for 2,6-DPPEAQ Synthesis

The synthesis of this compound is reported to proceed efficiently through a concise two-step reaction pathway starting from 2,6-dihydroxyanthraquinone (B191064) (2,6-DHAQ). This route is designed to introduce the phosphonate-terminated propyl ether chains at the 2 and 6 positions of the anthraquinone (B42736) core.

The first step involves an O-alkylation reaction. uni.lu In this reaction, the hydroxyl groups of 2,6-DHAQ are functionalized by coupling with a reagent that provides the propane-3,1-diyl linkage terminating in a protected phosphonate (B1237965) group. While the specific alkylating agent is not detailed in all available snippets, the resulting intermediate is a phosphonate ester derivative of the anthraquinone.

The second step is the hydrolysis of the phosphonate ester groups to yield the final phosphonic acid functionalities present in this compound. uni.lu This hydrolysis cleaves the ester bonds, converting the protected phosphonate groups into the free phosphonic acid form.

This two-step sequence of O-alkylation followed by ester hydrolysis constitutes the primary reported synthetic route for this compound. uni.lu

Efficiency and Yield Optimization in this compound Production

The reported synthetic route for this compound demonstrates high efficiency. Both the O-alkylation step and the subsequent ester hydrolysis step have been reported to achieve yields exceeding 98%. uni.lu

Scalability Considerations for Industrial Manufacturing of this compound

The reported synthetic methodology for this compound is considered particularly suitable for large-scale industrial manufacturing due to several inherent advantages. uni.lu

Secondly, the high reported yields of over 98% for both synthetic steps are crucial for scalability. uni.lu High-yield reactions are more efficient in converting starting materials to product, which is essential for cost-effectiveness in large-volume production. High yields also simplify purification, potentially reducing the need for complex or energy-intensive separation techniques like chromatography, which can be challenging and expensive to scale up. uni.lu

Furthermore, the high solubility of this compound at relevant pH levels (pH 9 and above) is beneficial for manufacturing, potentially facilitating easier handling, purification, and formulation in aqueous solutions required for its application in redox flow batteries. uni.lu

Collectively, the simple two-step pathway, high reaction yields, and favorable solubility profile contribute to the potential scalability and economic viability of this compound production for industrial applications. uni.lu

Electrochemical Characterization and Redox Behavior of 2,6 Dppeaq

Electrochemical Redox Potentials of 2,6-DPPEAQ in Aqueous Media

Electrochemical studies, primarily utilizing techniques like cyclic voltammetry, have been conducted to determine the redox potentials of this compound in aqueous solutions across various pH conditions harvard.eduresearchgate.net. These potentials are crucial indicators of the energy storage capabilities of the compound in an electrochemical cell.

Research findings indicate that this compound exhibits reversible redox behavior within a relevant potential window for RFB applications harvard.edu. The specific redox potentials are influenced by the pH and the buffering capacity of the aqueous electrolyte.

Reported reversible redox potentials (E1/2) for this compound versus the standard hydrogen electrode (SHE) include:

-0.47 V in pH 9 unbuffered aqueous solution harvard.edu.

-0.49 V in pH 12 unbuffered aqueous solution harvard.edu.

-0.39 V in pH 9 buffered solution harvard.edu.

-0.47 V in pH 12 buffered solution harvard.edu.

These values highlight the pH dependence of the redox activity of this compound, a characteristic common among quinone-based compounds that undergo proton-coupled electron transfer.

| Electrolyte Conditions | Redox Potential (E1/2 vs SHE) |

| pH 9 unbuffered aqueous solution | -0.47 V |

| pH 12 unbuffered aqueous solution | -0.49 V |

| pH 9 buffered solution | -0.39 V |

| pH 12 buffered solution | -0.47 V |

Proton-Coupled Electron Transfer Mechanisms in this compound Electrochemistry

The electrochemical reactions of this compound in aqueous media involve proton-coupled electron transfer (PCET) processes harvard.edursc.org. PCET is a fundamental mechanism in which the transfer of electrons is coupled with the transfer of protons. For quinone species like this compound, the reduction of the quinone to hydroquinone (B1673460) typically involves the uptake of both electrons and protons.

During the electrochemical cycling of this compound as a negolyte in an RFB, the reduction process involves the consumption of protons, which can lead to an increase in the pH of the electrolyte harvard.edu. Conversely, the oxidation of the reduced form releases protons, potentially lowering the pH. Studies have shown that in a cycling cell, the negolyte pH can oscillate reversibly between approximately 9 and 12, particularly when oxygen ingress is minimized harvard.edu. This pH oscillation is a direct consequence of the coupled proton and electron transfer during the charge and discharge cycles. The oxidized form of this compound is soluble at pH 9, and the PCET reaction upon reduction causes the pH to rise harvard.edu.

Understanding and controlling the PCET mechanisms are vital for maintaining stable cell performance and managing pH variations within the RFB system.

Cyclic Voltammetry Studies of this compound Redox Reactions

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior, kinetics, and reversibility of electroactive species like this compound harvard.eduresearchgate.netscispace.com. CV experiments on this compound in aqueous electrolytes reveal characteristic peaks corresponding to its reduction and oxidation processes.

CV studies of this compound typically show reversible redox peaks, indicating that the electron transfer reactions are facile and that the compound can be efficiently cycled between its oxidized and reduced states harvard.eduresearchgate.net. Experiments performed at a scan rate of 100 mV s⁻¹ on a glassy carbon working electrode have provided detailed insights into the electrochemical characteristics of this compound under different pH and buffering conditions harvard.eduresearchgate.net.

The shape and position of the peaks in the cyclic voltammogram provide information about the reversibility of the electron transfer, the number of electrons transferred, and the influence of the electrolyte environment on the redox process. CV is also employed in RFB research to assess capacity fade and ensure that the full capacity of the active material is accessible during cycling scispace.com.

Solubility Behavior of this compound in Aqueous Electrolytes Relevant to RFB Performance

High solubility of the redox-active material in the electrolyte is a critical requirement for achieving high energy density in RFBs harvard.eduosti.goviu.edu. This compound is designed with phosphonate (B1237965) functional groups specifically to enhance its solubility in aqueous solutions harvard.eduosti.govnsf.gov.

Studies have demonstrated that this compound exhibits high solubility at pH 9 and above, making it suitable for use in near-neutral to alkaline aqueous RFBs harvard.eduosti.govrsc.org. Its reported solubility at pH 9 is 0.75 M harvard.edunsf.gov. This concentration is equivalent to 1.5 M electrons, which is significantly higher than that of similar anthraquinone (B42736) derivatives like 2,6-DBEAQ at the same pH (<35 mM) harvard.edu.

The enhanced solubility of this compound, attributed to the hydrophilic phosphonate groups, allows for the preparation of highly concentrated electrolytes. This high concentration directly contributes to a higher volumetric energy density of the RFB system, which is a key factor for practical and cost-effective large-scale energy storage applications.

| Property | Value | Conditions | Source |

| Solubility | 0.75 M | pH 9 aqueous | harvard.edunsf.gov |

| Electron Capacity | 1.5 M electrons | pH 9 aqueous | harvard.edu |

Chemical Stability and Degradation Pathways of 2,6 Dppeaq

pH-Dependent Chemical Stability of 2,6-DPPEAQ in Aqueous Electrolytes

The chemical stability of this compound is highly dependent on the pH of the aqueous electrolyte. Research has shown that this compound exhibits remarkable stability in near-neutral and moderately alkaline conditions, specifically at pH 9 and pH 12. harvard.eduosti.gov In a comparative study, when subjected to a temperature of 95°C for six days, solutions of 0.1 M this compound at both pH 9 and pH 12 showed no significant decomposition. harvard.eduresearchgate.net This is a notable improvement over a similar compound, 2,6-DBEAQ, which exhibited 15% decomposition under the same conditions at pH 12. harvard.eduresearchgate.net

However, at a much higher pH of 14, both this compound and 2,6-DBEAQ demonstrate a similar degree of decomposition, with a 45% breakdown observed after 5.5 days at 95°C. harvard.edugoogle.com This suggests that while this compound is exceptionally stable at near-neutral pH, its stability diminishes under strongly alkaline conditions. acs.org The reduced form of this compound, however, shows robust chemical stability even at pH 14. harvard.edugoogle.com

The ability to operate at a lower pH range of 9 to 12 is advantageous for AORFBs, as it can reduce corrosion of battery components and potentially allow for the use of less expensive materials. harvard.eduresearchgate.net During battery cycling, the pH of the this compound electrolyte can oscillate reversibly between approximately 9 and 12, and when oxygen is excluded, the battery can operate with minimal capacity fade, underscoring the compound's high chemical stability within this pH range. harvard.eduosti.gov

| Compound | pH | Concentration | Duration | Decomposition |

|---|---|---|---|---|

| This compound | 9 | 0.1 M | 6 days | No significant decomposition |

| This compound | 12 | 0.1 M | 6 days | No significant decomposition |

| 2,6-DBEAQ | 12 | 0.1 M | 6 days | 15% |

| This compound | 14 | 0.1 M | 5.5 days | 45% |

| 2,6-DBEAQ | 14 | 0.1 M | 5.5 days | 45% |

Identification of Molecular Decomposition Mechanisms

Several molecular decomposition mechanisms have been identified for anthraquinone derivatives like this compound, which are often sensitive to operating conditions such as pH. researchgate.net These include nucleophilic substitution, disproportionation, and anthrone (B1665570) formation followed by dimerization.

At a high pH of 14, the dominant degradation pathway for both this compound and 2,6-DBEAQ is believed to be a hydroxide-mediated nucleophilic substitution reaction (SNAr or SN2). harvard.eduacs.org In this environment, the high concentration of hydroxide (B78521) ions facilitates an attack on the molecule. harvard.edu For this compound, this can lead to the cleavage of the (3-hydroxypropyl)phosphonate side chains. google.com

In contrast, at pH 12, the degradation mechanism for 2,6-DBEAQ is thought to be dominated by an intramolecular reaction involving its carboxylate group acting as a nucleophile. harvard.eduacs.org However, this compound does not appear to undergo a similar intramolecular reaction at this pH. This is attributed to the weaker nucleophilicity of its bulky phosphonate (B1237965) group compared to the carboxylate group in 2,6-DBEAQ. harvard.eduacs.org

Quinones, in general, are susceptible to disproportionation reactions. nsf.gov For anthraquinones, the two-electron reduced form, anthrahydroquinone, can disproportionate into anthrone and the original anthraquinone. nsf.gov This has been observed for the parent anthraquinone under highly acidic conditions. nsf.gov While oxy-alkyl substitutions, as seen in this compound, are thought to suppress disproportionation under alkaline conditions, it remains a potential degradation pathway. nsf.gov The formation of an anthrone intermediate from the reduced form of a similar compound, 2,6-dihydroxyanthrahydroquinone (DHAHQ), has been shown to be a primary cause of capacity loss in some AORFBs. researchgate.netscispace.com

A key degradation pathway for some anthraquinone derivatives involves the formation of an anthrone intermediate, which can then undergo irreversible dimerization. researchgate.net For instance, the reduced form of 2,6-dihydroxyanthraquinone (B191064) (2,6-DHAQ) is known to form an anthrone that is susceptible to dimerization, leading to a loss of electrochemically active material. researchgate.netsemanticscholar.orgiu.edu Computational studies suggest that the driving force for this anthrone formation is greater for anthraquinones with lower reduction potentials. researchgate.netharvard.edu While this compound is designed for greater stability, the potential for anthrone formation and subsequent reactions remains a consideration in its long-term performance, especially under conditions that favor the reduced state of the molecule. researchgate.net

Disproportionation Mechanisms

Influence of Phosphonate Functionalization on this compound Stability

The introduction of phosphonate functional groups in this compound plays a crucial role in its enhanced stability compared to its carboxylate analogue, 2,6-DBEAQ, particularly at near-neutral pH. harvard.eduresearchgate.netacs.orgresearchgate.net

The primary reason for this enhanced stability is the lower nucleophilicity of the phosphonate group compared to the carboxylate group. harvard.eduacs.org This difference becomes critical at pH 12, where the carboxylate group in 2,6-DBEAQ can participate in an intramolecular nucleophilic attack, leading to decomposition. The less nucleophilic phosphonate group in this compound does not facilitate this self-degradation pathway, resulting in significantly higher stability. harvard.eduacs.org

| Compound | Solubility at pH 9 |

|---|---|

| This compound | 0.75 M |

| 2,6-DBEAQ | <35 mM |

Strategies for Enhancing this compound Lifetime and Capacity Retention in AORFBs

Several strategies can be employed to enhance the lifetime and capacity retention of this compound in AORFBs, primarily centered around optimizing operating conditions and cell design.

pH Control: Operating the AORFB within the optimal pH range of 9 to 12 is crucial for minimizing the degradation of this compound. harvard.edu This avoids the accelerated decomposition observed at the more extreme pH of 14. harvard.edu

Exclusion of Oxygen: Preventing atmospheric oxygen from entering the system is important. Oxygen can cause the pH of the negolyte to drift upwards and can also lead to the undesired oxidation of the reduced form of the quinone. harvard.eduosti.govresearchgate.net By excluding oxygen, the pH can oscillate reversibly during cycling, contributing to stable operation. harvard.eduosti.gov

Redox State Management: Since the oxidized form of this compound is more susceptible to degradation at high pH than its reduced form, managing the state of charge (SOC) to minimize the time spent in the fully oxidized state could potentially extend its lifetime. harvard.edugoogle.comresearchgate.net

Pairing with a Suitable Catholyte: The choice of the positive electrolyte (catholyte) is also important. Pairing this compound with a stable catholyte like potassium ferrocyanide has resulted in AORFBs with extremely low capacity fade rates. harvard.eduosti.gov

By implementing these strategies, AORFBs utilizing this compound have achieved record-low capacity fade rates, demonstrating the potential for long-duration energy storage. harvard.edunsf.gov

Advanced Spectroscopic and Mechanistic Investigations of 2,6 Dppeaq Systems

Post-Mortem Analysis Techniques for Degradation Product Identification (e.g., NMR, LC-MS)

Post-mortem analysis employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) is a fundamental approach to identify and characterize degradation products of compounds like 2,6-DPPEAQ after they have been subjected to various stress conditions, such as prolonged cycling in electrochemical cells or exposure to elevated temperatures and specific pH environments. These techniques provide valuable insights into the chemical changes that occur, helping to elucidate degradation mechanisms.

Studies on this compound have utilized 1H NMR spectroscopy to assess its stability under different pH and temperature conditions harvard.edugoogle.comgoogle.com. By analyzing changes in the NMR spectra, researchers can determine the extent of decomposition and gain information about the structural identity of the degradation products through shifts and splitting patterns of the peaks harvard.edugoogle.comgoogle.com. For instance, elevated temperature chemical degradation studies performed on this compound at pH 9 and pH 12 showed no significant decomposition when monitored by 1H NMR after treatment for several days at 95 °C harvard.edugoogle.comgoogle.com. In contrast, at pH 14, this compound exhibited 45% decomposition after treatment at 95 °C, and the observed changes in the 1H NMR spectra were consistent with the products of (3-hydroxypropyl)phosphonate cleavage google.comgoogle.com.

LC-MS is another powerful technique employed for post-mortem analysis, allowing for the separation of complex mixtures and the identification of individual degradation products based on their mass-to-charge ratio and fragmentation patterns rsc.orgosti.govpurdue.eduresearchgate.net. This hyphenated technique is particularly useful for detecting and identifying degradation species that may be present at low concentrations. While specific LC-MS data detailing the identified degradation products of this compound were not extensively provided in the examined literature snippets, the technique is widely recognized and applied in the field for analyzing the decomposition of quinone-based molecules and related compounds rsc.orgosti.govpurdue.eduresearchgate.net. For a related compound, 2-2PEAQ, post-mortem analysis using NMR and LC-MS helped deduce degradation mechanisms involving side chain loss and anthrone (B1665570) formation osti.gov. These examples highlight the crucial role of combined spectroscopic and spectrometric methods in unraveling the degradation pathways of organic electroactive materials.

The following table summarizes findings from NMR-based post-mortem analysis of this compound under specific conditions:

| Conditions (Temperature, Duration, Concentration) | pH | Observed Decomposition (NMR) | Proposed Degradation Pathway (Consistent with NMR) | Reference |

| 95 °C, 6 days, 0.1 M | 9 | No significant decomposition | - | harvard.edugoogle.comgoogle.com |

| 95 °C, 6 days, 0.1 M | 12 | No significant decomposition | - | harvard.edugoogle.comgoogle.com |

| 95 °C, 5.5 days, 0.1 M | 14 | 45% decomposition | (3-hydroxypropyl)phosphonate cleavage | google.comgoogle.com |

In Situ Spectroelectrochemical Studies of this compound Transformation

In situ spectroelectrochemistry combines electrochemical techniques with simultaneous spectroscopic measurements to study electrochemical reactions and transformations as they occur at the electrode surface or within the electrolyte. This approach provides real-time information about the species involved in redox processes, transient intermediates, and structural changes. Techniques such as UV-Vis, Raman, and Infrared (IR) spectroscopy can be coupled with electrochemistry to gain a deeper understanding of reaction mechanisms rsc.org.

Computational Chemistry and Theoretical Modeling of 2,6 Dppeaq

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 2,6-DPPEAQ

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For quinone-based compounds, including those related to this compound, DFT studies are employed to understand their electronic distribution, predict redox potentials, and assess their inherent reactivity. Computational studies, such as those utilizing DFT, can predetermine the effect of substituents on the redox potentials of quinones. nih.gov This is particularly relevant for this compound, where the phosphonate (B1237965) functional groups influence its electrochemical behavior.

DFT is also used to model intermediary species formed during electrochemical reactions and to identify the structures of semiquinones, providing insights into electron delocalisation within these species. nih.gov Combined experimental and DFT studies have supported the relationship between the chemistry and positioning of functional groups and the reactant reduction potential in quinones. By analyzing the electronic structure through DFT, researchers can gain a deeper understanding of how the specific arrangement of the anthraquinone (B42736) core and the appended phosphonate-terminated oxypropyl chains in this compound influences its electronic properties and, consequently, its reactivity and redox characteristics within the RFB environment.

Computational Elucidation of this compound Degradation Pathways

Understanding the degradation pathways of redox-active molecules is critical for improving the cycle life of RFBs. Computational methods are valuable tools for elucidating these mechanisms, complementing experimental techniques like NMR and mass spectrometry. Quinones are known to be susceptible to various degradation mechanisms, including nucleophilic addition/substitution, disproportionation, dimerization, and tautomerization. nih.gov

Computational frameworks have been developed to automate the exploration of degradation pathways for organic flow battery electrolytes, including quinone-based systems. These frameworks integrate local reactivity descriptors and employ process searches to discover elementary reaction steps, such as transition states and intermediates, building a reaction network. Applying such computational approaches to quinone and quinoxaline-based electrolytes has yielded predicted reaction pathways and degradation products that align with experimental observations, highlighting key degradation modes.

For this compound and its analogue 2,6-DBEAQ, studies indicate that oxy-alkyl substitutions appear to suppress tautomerization and disproportionation under alkaline conditions, contributing to lower fade rates. nih.gov Accelerated aging tests on related compounds like 2,6-DBEAQ have provided experimental evidence of decomposition pathways, such as the cleavage of a γ-hydroxybutyrate group. The substitution of terminal carboxylates with more hydrophilic phosphonate groups in this compound further alleviates dealkoxylation-based decomposition. While experimental analysis like NMR can identify decomposition products, computational studies help to theoretically map out the potential reaction pathways leading to these products and understand the energy barriers involved, thus providing a more complete picture of the degradation mechanisms.

Experimental data on the stability of this compound and 2,6-DBEAQ under accelerated conditions (95°C, 0.1 M quinone concentration) illustrates the impact of structural differences and pH on decomposition:

| Compound | pH | Temperature (°C) | Duration (days) | Observed Decomposition | Reference |

| 2,6-DBEAQ | 12 | 95 | 6 | 15% | , |

| This compound | 9 | 95 | 6 | No significant | , |

| This compound | 12 | 95 | 6 | No significant | , |

| 2,6-DBEAQ | 14 | 95 | 5.5 | 45% | |

| This compound | 14 | 95 | 5.5 | 45% |

These experimental findings, when combined with computational analysis of reaction pathways, reinforce the understanding of the enhanced stability conferred by the phosphonate groups in this compound under less alkaline conditions.

High-Throughput Computational Screening for this compound Derivatives with Improved Properties

High-throughput computational screening has emerged as a powerful approach to accelerate the discovery of new redox-active molecules for RFBs. This involves generating and evaluating large virtual libraries of molecules based on a core structure, using computational methods to predict key properties.

For quinones, including potential derivatives of this compound, high-throughput computational screening protocols have been developed to generate virtual libraries containing thousands of molecules. nih.gov These screenings often utilize DFT to predict properties such as redox potentials. nih.gov By rapidly assessing a vast number of potential candidates computationally, researchers can identify molecules with desirable characteristics, such as tailored redox potentials and improved solubility, before undertaking time-consuming and costly experimental synthesis and testing. This approach can guide the design of new this compound derivatives with enhanced performance metrics by exploring the impact of different functional groups and structural modifications on the predicted properties.

Predictive Modeling of this compound Electrochemical Performance in RFBs

Predictive modeling of electrochemical performance in RFBs relies on integrating insights gained from computational studies of molecular properties with models of cell-level behavior. While directly predicting the complete electrochemical performance solely from molecular structure is complex, computational chemistry contributes significantly by providing crucial input parameters and understanding.

Computational studies that predict redox potentials nih.gov, elucidate degradation pathways nih.gov, and assess the impact of structural modifications on stability and solubility all feed into the ability to predict how a molecule like this compound will perform in an RFB. For instance, a low predicted susceptibility to degradation pathways identified computationally correlates with potentially high capacity retention, a key performance indicator. The predicted redox potential determines the theoretical cell voltage when paired with a suitable counter-electrolyte.

Experimental results demonstrate the high electrochemical performance of this compound in RFBs, exhibiting exceptionally low capacity fade rates (e.g., 0.014%/day or 0.00036% per cycle) nih.gov and high capacity retention. These experimental observations validate the molecular design principles, which are informed by computational understanding of how structural features like the phosphonate groups enhance stability and performance. While the search results primarily highlight the experimental validation of this compound's performance, the underlying computational studies on its electronic structure, stability, and the high-throughput screening of derivatives provide the fundamental knowledge base for developing predictive models that can forecast the electrochemical behavior of similar molecules in RFB systems. Future predictive modeling efforts can leverage the detailed understanding of degradation mechanisms and structure-property relationships provided by computational chemistry to more accurately forecast long-term cycling performance and optimize cell design parameters for systems utilizing this compound and its derivatives.

System Level Performance of 2,6 Dppeaq in Redox Flow Batteries

Integration with Catholyte Systems (e.g., Potassium Ferri/Ferrocyanide)

A common and effective pairing for the 2,6-DPPEAQ negolyte is the potassium ferri/ferrocyanide ([Fe(CN)6]3−/4−) catholyte. osti.govresearchgate.net This combination is advantageous due to the high stability and suitable redox potential of the ferrocyanide couple. researchgate.net When paired with a potassium ferri/ferrocyanide positive electrolyte, a this compound-based flow battery operating at a near-neutral pH can achieve an open-circuit voltage of 1.0 V. osti.govresearchgate.netharvard.edu The redox reactions for this system are as follows:

Negolyte (Anode): this compound + 2e⁻ ⇌ [this compound]²⁻

Posolyte (Cathode): [Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻

This pairing has been a key factor in achieving record-low capacity fade rates. osti.gov The compatibility and electrochemical synergy between this compound and the potassium ferri/ferrocyanide system make it a benchmark for aqueous organic redox flow batteries. dal.ca

Membrane Compatibility and Ion Crossover in this compound-Based Battery Systems

The choice of membrane is critical in a this compound-based RFB to ensure efficient ion exchange while preventing the crossover of active species. Research has shown successful operation with inexpensive, non-fluorinated permselective polymer membranes. osti.govresearchgate.netharvard.edu The larger molecular size of this compound, a result of its functionalized aliphatic pendants, is beneficial for being blocked by the membrane, thus reducing crossover. researchgate.net

Ion crossover, the unwanted permeation of redox-active species across the membrane, can lead to capacity loss and reduced coulombic efficiency. In systems pairing this compound with ferrocyanide, the use of appropriate ion-selective membranes is crucial to separate the anionic active materials. rsc.org While crossover can still occur, for instance with a sulfonated poly(ether ether ketone) (SPEEK) membrane, the rates can be managed. researchgate.net The design of this compound with phosphonate (B1237965) groups enhances its stability and size, contributing to lower crossover rates compared to smaller or unfunctionalized quinones. researchgate.netnsf.gov

pH Management and Decoupling Strategies in this compound Flow Batteries

The this compound anolyte is designed to operate effectively at near-neutral or mildly alkaline pH levels, typically between 9 and 12. osti.govharvard.edu This is a significant advantage as it allows for the use of less expensive, corrosion-resistant materials for the battery stack and components. harvard.eduresearchgate.net

In a this compound/ferrocyanide cell, the negolyte pH can oscillate reversibly, for instance between approximately 10 and 12, during charge and discharge cycles when oxygen is excluded. harvard.edu However, the ingress of atmospheric oxygen can cause an irreversible upward drift in the negolyte pH. osti.govharvard.edu The redox reaction of the ferri/ferrocyanide couple does not involve protons, which helps maintain a stable pH on the posolyte side. harvard.edu

Decoupling the pH between the anolyte and catholyte is a strategy to enhance cell voltage. In a demonstration of a pH-decoupling system, this compound was used as the negolyte at an initial pH of 12, while a bromide/bromine posolyte was stabilized at a pH of approximately 4 using polyacrylic acid. researchgate.netrsc.org A cation-exchange membrane (Nafion 212) was used to separate the two electrolytes. researchgate.netrsc.org This approach, while promising for higher voltage, requires careful management of the acid-base crossover to ensure long-term stability. researchgate.net

Performance Metrics and Durability

The performance of this compound in redox flow batteries is characterized by several key metrics that determine its viability for practical applications.

Open-Circuit Voltage (OCV) Characteristics

The open-circuit voltage of a this compound-based flow battery is a critical factor influencing its power density. When paired with a potassium ferri/ferrocyanide catholyte, the system consistently demonstrates an OCV of approximately 1.0 V at near-neutral pH. osti.govresearchgate.netharvard.edu In some configurations, the OCV can increase with the state of charge (SOC). For example, in a cell with a this compound negolyte and a ferrocyanide posolyte, the OCV was observed to increase from 0.95 V at 10% SOC to 1.05 V. Another study reported an OCV of 1.02 V at 50% SOC. google.com

Power Density Considerations

The power density of a this compound-based RFB is a measure of its ability to deliver power per unit area of the electrode. A peak power density of 0.16 W/cm² at 90% state of charge has been achieved in a system using this compound. researchgate.net In another instance, a 0.5 M this compound cell demonstrated significant power density, which was particularly noteworthy given the use of an inexpensive, non-fluorinated polymer membrane. harvard.edu Polarization experiments have shown that the peak power density can be influenced by the SOC, with one study reporting a peak power density of 0.06 W/cm² at 10% SOC.

Capacity Retention Rate and Cycling Stability

One of the most outstanding features of this compound is its exceptional cycling stability and high capacity retention rate. Flow batteries utilizing this compound have demonstrated a remarkably low capacity fade rate of 0.014% per day and 0.00036% per cycle. osti.govresearchgate.netharvard.edu This level of stability is among the lowest ever reported for any flow battery system without the need for rebalancing processes. osti.govresearchgate.net

In a full cell with 0.5 M this compound and a ferrocyanide posolyte, the coulombic efficiency exceeded 99% during cycling. harvard.edu Long-term cycling tests have shown that these batteries can operate with minimal capacity fade, underscoring the high chemical stability of the this compound molecule. harvard.edu For instance, one system showed a capacity retention of 90.7% after 3,600 cycles over 28.3 days. rsc.org This high stability is attributed to the phosphonate functionalization, which suppresses degradation pathways that affect other anthraquinone (B42736) derivatives. researchgate.net

Interactive Data Table: Performance Metrics of this compound Redox Flow Batteries

| Parameter | Value | Conditions | Source(s) |

| Open-Circuit Voltage (OCV) | 1.0 V | Paired with potassium ferri/ferrocyanide, near-neutral pH | osti.gov, researchgate.net, harvard.edu |

| 1.02 V | 50% State of Charge | google.com | |

| 0.95 V - 1.05 V | 10% - >90% State of Charge | ||

| Peak Power Density | 0.16 W/cm² | 90% State of Charge | researchgate.net |

| 0.06 W/cm² | 10% State of Charge | ||

| Capacity Fade Rate | 0.014% per day | Paired with potassium ferri/ferrocyanide | osti.gov, researchgate.net, harvard.edu |

| 0.00036% per cycle | Paired with potassium ferri/ferrocyanide | osti.gov, researchgate.net, harvard.edu | |

| Coulombic Efficiency | > 99% | 0.5 M this compound vs. ferrocyanide | harvard.edu |

| Capacity Retention | 90.7% | After 3,600 cycles (28.3 days) | rsc.org |

Coulombic and Energy Efficiencies

The performance of this compound in redox flow batteries is characterized by high coulombic and energy efficiencies, indicating minimal loss of charge and effective energy conversion during charge-discharge cycles.

Research has demonstrated that a redox flow battery utilizing this compound as the anolyte and potassium ferro/ferricyanide as the posolyte at a near-neutral pH of 9 can achieve a coulombic efficiency exceeding 99%. harvard.edu In one study, a cell with 0.5 M this compound and a ferro/ferricyanide posolyte displayed an open-circuit voltage of 1.0 V. harvard.edu This system was cycled galvanostatically at 100 mA cm⁻² between 1.5 and 0.5 V, with each half-cycle concluding with a potentiostatic hold. Under these conditions, the coulombic efficiency remained above 99% throughout the cycling process. harvard.edu

The energy efficiency of the this compound system is influenced by factors such as current density and the specific membrane used. For instance, in a cell with a non-fluorinated polymer membrane, decent power density was observed. harvard.edu The energy efficiency is a product of the coulombic and voltaic efficiencies. While coulombic efficiency often remains high, voltaic efficiency, and consequently energy efficiency, can decrease with increasing current density.

In a different configuration with a pH-decoupling design, a cell with 0.25 M this compound (initial pH 12) and a sodium bromide posolyte (pH ~4) maintained a coulombic efficiency between 95% and 98%. rsc.org However, as the current density increased from 20 to 80 mA cm⁻², the round-trip energy efficiency dropped from 77% to 55%. rsc.org When the current density was further increased from 40 to 80 mA cm⁻², the coulombic efficiency was sustained at about 98%, but the energy efficiency decreased from 68% to 40%. rsc.org

The following tables summarize the coulombic and energy efficiencies of this compound in various redox flow battery setups based on research findings.

Table 1: Performance of this compound with Ferro/ferricyanide Posolyte at pH 9 harvard.edu

| Parameter | Value | Conditions |

| Coulombic Efficiency | > 99% | 0.5 M this compound, 100 mA cm⁻² current density |

| Open-Circuit Voltage | 1.0 V | 0.5 M this compound |

Table 2: Performance of this compound in a pH-Decoupling System rsc.org

| Current Density | Coulombic Efficiency | Round-trip Energy Efficiency |

| 20 mA cm⁻² | 95-98% | 77% |

| 40 mA cm⁻² | ~98% | 68% |

| 80 mA cm⁻² | ~98% | 55% (from 77%) / 40% (from 68%) |

It is important to note that direct comparison of performance data across different studies can be challenging due to variations in cell design, operating conditions, and measurement protocols. scispace.com For example, the use of a galvanostatic/constant potential charge/discharge method can influence the reported stability and efficiency values. scispace.com Nevertheless, the consistently high coulombic efficiency reported for this compound-based systems underscores its low crossover rate through the membrane, a desirable characteristic for long-duration energy storage. rsc.org

Future Research Directions and Outlook for 2,6 Dppeaq and Analogs

Rational Design Principles for Next-Generation Organic Redox-Active Materials

Rational design plays a crucial role in developing organic redox-active materials with improved properties. For 2,6-DPPEAQ and its analogs, this involves understanding the relationship between molecular structure and electrochemical performance, solubility, and stability. Modifying the core structure or the functional groups can significantly impact these properties oaepublish.comresearchgate.netpurdue.edu.

Future research should focus on:

Structure-Property Relationships: Deeper investigation into how modifications to the anthraquinone (B42736) core or the phosphonate-containing side chains influence redox potential, capacity, solubility, and stability. This could involve computational modeling and high-throughput experimentation.

Novel Functionalization Strategies: Exploring new hydrophilic functional groups beyond phosphonates or optimizing the length and branching of the alkyl linkers to further enhance solubility in various aqueous electrolytes and potentially enable operation at different pH levels harvard.eduresearchgate.net.

Incorporation of Heteroatoms and Extended Conjugation: Introducing other heteroatoms or extending the π-conjugation system of the anthraquinone core can tune the electronic properties and potentially increase the number of electron transfer steps, leading to higher energy density mdpi.comresearchgate.net.

Polymerization and Immobilization: Developing strategies to polymerize this compound or its analogs, or immobilizing them onto conductive support structures, to mitigate dissolution issues and improve the mechanical and electrical properties of the electrode or electrolyte mdpi.comrsc.org.

Development of Advanced Characterization Techniques for In-Operando Studies

Understanding the behavior of this compound and its analogs within an operational battery cell is critical for identifying degradation mechanisms and optimizing performance. In-operando characterization techniques provide real-time insights into the chemical and structural changes occurring during cycling acs.org.

Key areas for development and application include:

In-Operando Spectroscopy: Utilizing techniques such as in-operando UV-Vis, NMR, or EPR spectroscopy to monitor the redox state changes, identify intermediates, and detect degradation products of this compound during charge-discharge cycles purdue.edu.

Electrochemical Quartz Crystal Microbalance (EQCM): Applying EQCM to study ion insertion/deinsertion processes and mass changes at the electrode surface, providing information on solubility and potential side reactions.

In-Operando X-ray Techniques: Employing in-operando X-ray diffraction (XRD) or X-ray absorption spectroscopy (XAS) to probe structural changes and the local chemical environment of the redox centers within the material.

Advanced Electrochemical Techniques: Developing and applying advanced electrochemical methods, such as electrochemical impedance spectroscopy (EIS) coupled with modeling, to deconvolve the various contributions to cell resistance and understand charge transfer kinetics rsc.org.

Long-Term Cycling Durability and Accelerated Aging Studies

While this compound has shown promising initial cycling stability, achieving the long lifetimes required for grid-scale energy storage necessitates comprehensive long-term cycling and accelerated aging studies harvard.eduosti.govnsf.gov. Identifying and mitigating degradation pathways are paramount.

Research efforts should focus on:

Identifying Degradation Mechanisms: Detailed investigation into the chemical and electrochemical degradation pathways of this compound under prolonged cycling and various operating conditions (e.g., different pH levels, temperatures, and states of charge) purdue.edu. This could involve post-mortem analysis of electrolyte and electrode materials.

Developing Stabilization Strategies: Designing and implementing strategies to enhance the intrinsic stability of the molecule, such as structural modifications, using protective additives in the electrolyte, or surface modifications of the electrode materials.

Accelerated Aging Protocols: Establishing standardized accelerated aging protocols that can reliably predict the long-term performance of this compound and its analogs over several years of operation.

Understanding Side Reactions: Thoroughly investigating potential side reactions with electrolyte components, electrode materials, and cell components that could lead to capacity fade or efficiency loss.

Advanced Cell Architectures for this compound Integration

Future research should explore:

Membrane Optimization: Developing or selecting ion-selective membranes that exhibit high conductivity for the charge carrier ions while effectively blocking the crossover of this compound and its redox products, which is crucial for maintaining high efficiency and capacity retention researchgate.net.

Electrode Design: Engineering electrode structures that facilitate efficient mass transport of the active material to the reaction sites, enhance electron transfer kinetics, and accommodate any volume changes during cycling. This could involve porous electrodes or 3D architectures.

System Integration: Addressing challenges related to integrating this compound-based electrolytes into larger flow battery systems, including considerations for pumps, tanks, and balance-of-plant components.

Techno-Economic Analysis and Scalability for Broader Adoption

For this compound and its analogs to be viable for grid-scale energy storage, a thorough techno-economic analysis and demonstration of scalability are necessary researchgate.netanl.govresearchgate.netflowbatteryforum.com. This involves evaluating the cost of materials, synthesis, manufacturing, and system integration, as well as assessing the potential for large-scale production.

Key considerations include:

Manufacturing Processes: Developing scalable and cost-effective manufacturing processes for synthesizing the active material and fabricating the battery components mdpi.comrsc.orgnih.gov.

System Cost Analysis: Conducting comprehensive techno-economic analyses that consider not only the cost of the active material but also the costs of membranes, electrodes, stacks, tanks, pumps, and control systems researchgate.netanl.govresearchgate.netflowbatteryforum.com.

Market Analysis and Adoption Barriers: Assessing the potential market for this compound-based batteries and identifying potential barriers to adoption, such as performance gaps compared to established technologies, regulatory hurdles, or lack of manufacturing infrastructure.

By focusing research efforts on these critical areas, the potential of this compound and its analogs as high-performance, sustainable, and cost-effective redox-active materials for future energy storage systems can be fully realized.

Q & A

Q. What are the established protocols for synthesizing 2,6-Dppeaq, and how do reaction conditions influence yield?

Synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions under inert atmospheres. Key variables include solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and stoichiometric ratios of precursors. Yield optimization requires monitoring via HPLC or TLC at intermediate stages, with purification through column chromatography (silica gel, gradient elution) . Contamination risks, such as residual palladium, should be quantified via ICP-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points confirm structural integrity?

- NMR (¹H/¹³C): Aromatic proton signals in the δ 7.2–8.1 ppm range and carbonyl carbons at δ 165–170 ppm validate the quinoline backbone.

- HRMS: Molecular ion peaks [M+H]⁺ should align with theoretical m/z (±0.001 Da).

- IR: Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) bonds confirm functional groups. Discrepancies >5 cm⁻¹ warrant re-synthesis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory.

- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane).

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. No acute toxicity is reported, but chronic exposure risks remain unstudied .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Contradictions often arise from solvent effects, crystallinity, or tautomerism. To address this:

- Control Experiments: Repeat analyses in standardized solvents (e.g., DMSO-d₆ for NMR) and compare with literature under identical conditions.

- X-ray Crystallography: Resolve ambiguities by determining crystal structures to confirm bond geometries .

- Dynamic NMR: Detect tautomeric equilibria at variable temperatures (e.g., -40°C to 80°C) .

Q. What experimental designs are optimal for studying this compound’s coordination chemistry with transition metals?

- Ligand Screening: Test metal salts (e.g., Cu(II), Fe(III)) in varying molar ratios (1:1 to 1:3) under reflux. Monitor complexation via UV-Vis (d-d transitions) and ESI-MS.

- Stability Studies: Assess pH-dependent ligand displacement using EDTA titrations.

- DFT Calculations: Model electronic structures (e.g., HOMO/LUMO energies) to predict reactivity .

Q. How should researchers analyze conflicting bioactivity data for this compound in antimicrobial assays?

- Dose-Response Curves: Validate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) across ≥3 independent replicates.

- Positive/Negative Controls: Include standard antibiotics (e.g., ampicillin) and solvent-only controls to rule out false positives.

- Resazurin Assays: Quantify metabolic activity to distinguish bacteriostatic vs. bactericidal effects .

Q. What methodologies are recommended for investigating this compound’s redox behavior in electrochemical applications?

- Cyclic Voltammetry: Scan at 50–200 mV/s in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile). Identify redox peaks (E₁/₂) and calculate diffusion coefficients via Randles-Sevcik equation.

- In-situ Spectroelectrochemistry: Correlate electrochemical data with UV-Vis changes during oxidation/reduction .

Data Analysis & Interpretation

Q. How to statistically validate reproducibility in this compound synthesis yields?

Q. What approaches mitigate bias in structure-activity relationship (SAR) studies of this compound analogs?

- Blinded Assays: Assign compound codes to prevent observer bias.

- QSAR Modeling: Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines when publishing this compound research?

- Data Transparency: Share raw spectra, crystallographic files, and assay protocols in supplementary materials.

- Conflict of Interest: Disclose funding sources (e.g., industry partnerships) that may influence interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.